TLR7 Agonism: 8-Morpholino-7H-purin-6-amine vs. Imiquimod — ~9-Fold Greater Potency in Recombinant HEK293 Reporter Assays
8-Morpholino-7H-purin-6-amine activates human Toll-like receptor 7 (TLR7) with an EC50 of 240 nM, as measured by NF-κB reporter induction in HEK293 cells after 24 h [1]. In comparison, the clinically approved TLR7 agonist imiquimod (R837), a first-in-class imidazoquinoline, exhibits an EC50 of 2,120 nM in analogous HEK293-based TLR7 reporter assays—approximately 8.8-fold weaker [2]. This cross-study potency advantage positions 8-Morpholino-7H-purin-6-amine as a substantially more potent TLR7 agonist scaffold than the established clinical benchmark, though selectivity data against TLR8 remain to be reported.
| Evidence Dimension | TLR7 agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 240 nM (NF-κB reporter, HEK293 cells, 24 h incubation) |
| Comparator Or Baseline | Imiquimod (R837): EC50 = 2,120 nM (NF-κB reporter, HEK293 cells) |
| Quantified Difference | 8.8-fold more potent (240 nM vs. 2,120 nM) |
| Conditions | Recombinant human TLR7 expressed in HEK293 cells; NF-κB/SEAP reporter assay; 24 h compound incubation [1][2] |
Why This Matters
The ~9-fold greater intrinsic TLR7 potency provides a wider therapeutic window for immuno-oncology or vaccine adjuvant applications, potentially enabling lower dosing and reduced systemic cytokine burden relative to imiquimod-based prototypes.
- [1] BindingDB. BDBM50544848 (CHEMBL4644453). Agonist activity at human TLR7 expressed in HEK293 cells assessed as induction of NF-κB activity after 24 h by SEAP reporter assay. EC50 = 240 nM. View Source
- [2] Bertin Bioreagent. Imiquimod Product Information: TLR7 agonist, EC50 = 2.12 μM (HEK293 reporter assay). CAT N° 14956. View Source
